Aluminum silicon

Rheocasting Thermal Conductivity Die Casting

In VLSI/ULSI fabrication, substituting pure Al for AlSi targets causes junction spiking and electromigration failure at contacts. Our AlSi (CAS 11145-30-5) at 99:1 wt% Al:Si with ≥99.99% metals-basis purity eliminates this risk by suppressing Si precipitation at grain boundaries while maintaining 2.6-3.5 μΩ·cm resistivity. Available as slugs, sputtering targets, or foils in research to bulk quantities with documented lot-specific composition. Ambient storage; ships globally.

Molecular Formula AlSi
Molecular Weight 55.067 g/mol
CAS No. 11145-30-5
Cat. No. B181236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum silicon
CAS11145-30-5
Molecular FormulaAlSi
Molecular Weight55.067 g/mol
Structural Identifiers
SMILES[Al].[Si]
InChIInChI=1S/Al.Si
InChIKeyCSDREXVUYHZDNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 250 g / 76.2 mm / 101.6 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Silicon Alloy Overview


CAS 11145-30-5 designates the binary aluminum silicon (AlSi) alloy system, supplied commercially as high-purity slugs, sputtering targets, or foils with specified Al:Si weight ratios—most commonly 99:1 wt% with ≥99.99% metals-basis purity . Unlike dilute mechanical mixtures, this material is a metallurgical alloy where silicon is intentionally incorporated into the aluminum matrix to impart specific functional properties. The composition is supplied in controlled stoichiometry to meet rigorous semiconductor, optical, and research-grade deposition specifications [1]. The material serves as a foundational source material for physical vapor deposition (PVD) and sputtering processes across microelectronics, optoelectronics, and renewable energy applications [2].

Composition Controlled Al:Si ratio for thin-film and casting applications
Format Sputtering targets, slugs, and foils for PVD and evaporation
Purity Ultrahigh metals-basis purity for semiconductor and optical research

Why Al-Si Substitution Fails


Interchanging aluminum silicon materials from different vendors or with different Al:Si ratios fundamentally alters functional outcomes in thin-film and semiconductor applications. The Al:Si ratio directly governs deposited film resistivity, electromigration resistance, and adhesion integrity [1]. Standard high-purity PVD sources employ a precisely controlled 99:1 wt% Al:Si composition to suppress silicon precipitation at grain boundaries while maintaining electrical conductivity [2]. Substituting a slug with a different form factor or purity grade alters sputtering uniformity and deposition rate . Furthermore, in bulk Al-Si casting alloys, silicon content spans 3–25 wt%, with hypereutectic (>12.6 wt% Si) alloys exhibiting fundamentally different wear and thermal expansion characteristics than hypoeutectic grades, rendering them non-substitutable for engine and wear-part applications [3].

Si content shift Al:Si ratio variation alters film resistivity, electromigration resistance, and adhesion in PVD layers
Form & purity mismatch Slug/target geometry and purity grade directly influence sputter uniformity and deposition rate
Casting vs. PVD grades Bulk Al-Si alloys (3–25 wt% Si) exhibit thermal/mechanical properties not interchangeable with PVD-source compositions

Al-Si Alloy Performance Evidence


Rheo-HPDC vs. HPDC: Thermal and Mechanical Properties

In hypoeutectic Al-Si alloys, processing method significantly modulates mechanical and thermal performance. Rheological high-pressure die-casting (Rheo-HPDC) yields superior properties compared to conventional HPDC due to refined α-Al, β-Al5FeSi, and eutectic Si phases [1]. This demonstrates that procurement of Al-Si materials intended for casting applications must consider the processing history and microstructural control achievable with a given material source.

Rheo-HPDC vs HPDC properties
Head-to-head
UTS +27%, YS +21%, elongation +72%, hardness +10%, thermal conductivity +8%
Reported processing-dependent multi-property improvement
Rheo-HPDC refined α-Al, β-Al5FeSi and eutectic Si phases (hypoeutectic Al-Si)
Rheocasting Thermal Conductivity Die Casting Corrosion Behavior

Electrical Resistivity: Al99/Si1 vs. Pure Aluminum

The Al99/Si1 sputtering target (CAS 11145-30-5 equivalent composition) exhibits electrical resistivity of 2.6–3.5 μΩ·cm [1]. While pure aluminum (~2.65 μΩ·cm at 20°C) offers marginally lower baseline resistivity, the 1% silicon addition is deliberately introduced to suppress electromigration in interconnect lines and prevent junction spiking in silicon contacts during device fabrication [2]. This trade-off between slightly increased resistivity and substantially improved device reliability is why pure Al targets cannot be substituted in semiconductor metallization.

Electrical resistivity
Cross-study comparable
Al99/Si1: 2.6–3.5 μΩ·cm vs pure Al ~2.65 μΩ·cm
Reported resistivity trade-off for electromigration suppression
1% Si addition prevents junction spiking in semiconductor contacts
Sputtering Target Electrical Resistivity Semiconductor Interconnects PVD

Mechanical Baseline: Al-12Si (413.0) Alloy

The Al-12 wt.% Si eutectic alloy (413.0 grade) provides a quantifiable mechanical property baseline for procurement decisions involving cast Al-Si components. In gravity die-cast test bars, this alloy exhibits yield stress (YS) of 145 MPa, ultimate tensile strength (UTS) of 300 MPa, and total elongation of 2.5% [1]. These values establish the reference point against which modified compositions (e.g., Ti- and Sr-refined variants) are evaluated.

Mechanical baseline (Al-12Si)
Class-level inference
YS 145 MPa, UTS 300 MPa, elongation 2.5%
Baseline reference for gravity die-cast 413.0 alloy selection
Unmodified eutectic composition; values define validation point
Gravity Die Casting Tensile Properties Al-Si Eutectic Alloy 413.0

Hypereutectic vs. Hypoeutectic Al-Si: Thermal Expansion

Hypereutectic Al-Si alloys containing ~16 wt.% Si (A390 grade) exhibit the lowest thermal expansion among all Al-Si die casting alloy families [1]. This property is directly linked to the high volume fraction of primary silicon particles, which possess a low coefficient of thermal expansion (CTE). At 204°C, the A390 alloy retains approximately 72% of its room-temperature strength, whereas hypoeutectic grades with lower Si content (<12 wt.%) experience greater strength degradation at elevated temperatures.

Thermal expansion (hypereutectic)
Class-level inference
Lowest CTE among Al-Si die casting families; ~72% room-temperature strength at 204°C
Reported dimensional stability advantage at elevated temperature
A390 (16% Si) primary silicon particles reduce thermal expansion
Thermal Expansion Coefficient Hypereutectic Al-Si Dimensional Stability Elevated Temperature Performance

Corrosion Resistance: Rheo-HPDC vs. HPDC

The Rheo-HPDC Al-Si alloy exhibits superior corrosion resistance compared to HPDC-processed material. Pitting corrosion originates at the interface between Fe-rich intermetallics (β-Al5FeSi) and α2-Al particles [1]. In Rheo-HPDC material, the reduced potential difference between Fe-rich intermetallics and the aluminum matrix, combined with refined eutectic Si morphology and decreased areal ratio of eutectic Si to α2-Al, delays corrosion propagation upon prolonged immersion in 3.5 wt% NaCl solution.

Corrosion resistance
Head-to-head
Rheo-HPDC delays pitting vs conventional HPDC
Reported microstructural refinement improves corrosion response
Reduced potential difference between Fe-rich intermetallics and matrix (3.5% NaCl)
Pitting Corrosion Eutectic Refinement Intermetallics NaCl Environment

Thermal Conductivity and Silicon Content

Thermal conductivity in Al-Si alloys is inversely related to the concentration of solute elements in solid solution [1]. Silicon addition, while essential for castability and wear resistance, reduces thermal conductivity because silicon atoms in the α-Al matrix act as electron scattering centers. Typical thermal conductivity for Al-Si casting alloys ranges from 101 to 126 W/(m·°C), with higher silicon content driving conductivity toward the lower end of this range [2]. Optimization of heat treatment—specifically solid solution treatment followed by artificial aging—can significantly improve thermal conductivity by precipitating solute silicon from the α-Al matrix into discrete silicon particles.

Thermal conductivity range
Class-level inference
101–126 W/(m·°C) for typical casting alloys
Inverse relation to Si content; pure Al ~237 W/(m·°C)
Heat treatment can precipitate solute Si, improving conductivity
Thermal Conductivity Solid Solution Alloying Precipitation Phase Control Heat Treatment

Al-Si Alloy Application Scenarios


Semiconductor Interconnect Metallization

In VLSI and ULSI semiconductor fabrication, aluminum-silicon films with precisely controlled silicon content (typically 1–2 wt%) are deposited as interconnect layers and contact electrodes. The deliberate silicon addition prevents silicon dissolution from the substrate into the aluminum layer during annealing, thereby eliminating junction spiking and ensuring ohmic contact integrity [1]. The Al99/Si1 sputtering target (CAS 11145-30-5) with electrical resistivity of 2.6–3.5 μΩ·cm provides the necessary balance between conductivity and reliability [2]. Substituting pure aluminum targets results in device failure due to silicon precipitation at contacts and accelerated electromigration under current stress.

PVD Source for Optical and Solar Coatings

Aluminum-silicon slugs and sputtering targets (99:1 wt% Al:Si, ≥99.99% metals-basis purity) serve as evaporation or sputtering sources for producing reflective layers in photovoltaic cells and precision optical coatings. The 1% silicon addition enhances film adhesion to glass and silicon substrates while improving microstructural stability during thermal cycling without significantly compromising reflectance [1]. Customizable thin-film thicknesses from 50 nm to 1500 nm on silicon wafers are achievable via PVD deposition [2].

Die-Cast Components for Thermal Stability

Hypereutectic Al-Si alloys containing 16 wt.% silicon (A390 grade) are specified for automotive engine blocks, pistons, and compressor components where dimensional stability at elevated temperatures is paramount. These alloys exhibit the lowest thermal expansion coefficient among Al-Si die casting families and retain approximately 72% of room-temperature strength at 204°C [1]. Substitution with lower-silicon Al-Si alloys results in unacceptable thermal distortion and reduced component lifetime.

Rheocast Al-Si for Multi-Property Optimization

Rheological high-pressure die-cast (Rheo-HPDC) Al-Si alloys are specified when components must simultaneously meet requirements for high tensile strength, elongation, thermal conductivity, and corrosion resistance. Relative to conventional HPDC material, Rheo-HPDC processing yields improvements of 27% in UTS, 21% in YS, 72% in elongation, 10% in hardness, and 8% in thermal conductivity [1]. These gains are attributable to microstructural refinement of α-Al, β-Al5FeSi, and eutectic Si phases, which cannot be replicated by post-casting heat treatment of conventionally processed material.

Application
Selection Property
Validation Focus
Semiconductor interconnect metallization
Controlled Al:Si ratio (1–2 wt%)
Junction spiking suppression and electromigration reliability review
PVD source for optical and solar coatings
High-purity Al:Si slug/target
Film adhesion and thermal cycling stability review
Die-cast components for thermal stability
Hypereutectic Si content (~16%)
Dimensional stability under thermal cycling; elevated-temperature strength retention review
Rheocast Al-Si for multi-property optimization
Rheo-HPDC processed Al-Si
Microstructural refinement and combined mechanical, thermal, and corrosion property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aluminum silicon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.